8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, or acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization, distillation, or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, antiviral agents, and anticancer drugs. The specific compound may exhibit similar activities, making it a valuable target for drug discovery and development.
Medicine
In medicine, compounds like “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” are investigated for their therapeutic potential. They may interact with various biological targets, leading to the development of new treatments for diseases.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” stands out due to its unique substituents, which may confer distinct biological activities and chemical properties. Its specific structure allows for targeted interactions with biological molecules, making it a promising candidate for further research and development.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-1-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-14(2)12-28-21(30)19-20(26(6)23(28)31)24-22(29-17(5)11-16(4)25-29)27(19)13-18-9-7-8-15(3)10-18/h7-11,14H,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLRYFVLSQGTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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